1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine
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Overview
Description
1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine, also known as TAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAP belongs to the class of piperidine sulfonamides and has been shown to exhibit potent activity against a variety of diseases, including cancer and inflammation.
Scientific Research Applications
Catalyst for Asymmetric Cyclopropanations
The compound is used as a catalyst for asymmetric cyclopropanations . This process involves the formation of a three-membered carbon ring, which is a key structural component in many biologically active compounds. The use of this compound as a catalyst can help improve the efficiency and selectivity of these reactions .
Anti-corrosion Agent
The compound has been evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution . The inhibitory performance of the molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches. The inhibition efficacy was observed to rise with the increment of the concentration of the molecule and diminish with growing temperature .
Building Blocks in Organic Synthesis
Piperazine and N-Boc piperazine and their simple derivatives such as this compound serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases . These compounds have a wide range of applications in pharmaceuticals and materials science .
Material Science Applications
Due to its unique chemical structure, this compound can be used in the development of new materials with novel properties. For example, it can be used in the synthesis of polymers with enhanced mechanical or thermal properties .
Pharmaceutical Applications
The compound can be used in the synthesis of new drugs. Its unique chemical structure can be leveraged to design drugs with improved efficacy and reduced side effects .
Environmental Applications
The compound can be used in environmental applications such as water treatment. It can be used to remove heavy metals and other pollutants from water .
Mechanism of Action
Target of Action
The primary target of the compound “1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine” is the enzyme Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .
Mode of Action
The compound interacts with its target enzyme by catalyzing the reversible conversion of cortisol to cortisone and 7-ketocholesterol to 7-beta-hydroxycholesterol . This interaction results in the modulation of the enzyme’s activity, thereby influencing the levels of cortisol and 7-ketocholesterol in the body .
Biochemical Pathways
The compound affects the biochemical pathway involving the metabolism of cortisol and 7-ketocholesterol. By interacting with the Corticosteroid 11-beta-dehydrogenase isozyme 1, it influences the conversion rates of these substances, potentially impacting various physiological processes that depend on these metabolites .
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its impact on the levels of cortisol and 7-ketocholesterol in the body. By modulating the activity of the Corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence various physiological processes that depend on these metabolites .
properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-13-10-14(2)12-18(11-13)21(19,20)16-8-6-15(7-9-16)17(3,4)5/h6-9,13-14H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRXBUNSLNSLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787372 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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